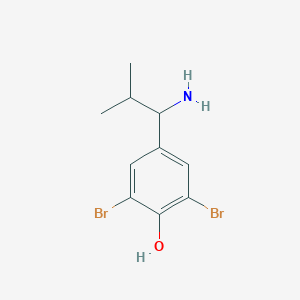
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol is an organic compound characterized by the presence of an amino group, a methyl group, and two bromine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)-2,6-dibromophenol typically involves the bromination of 4-(1-Amino-2-methylpropyl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4-(1-Amino-2-methylpropyl)phenol.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-(1-Amino-2-methylpropyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,6-dibromophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine atoms enhances its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Amino-2-methylpropyl)-2-fluorophenol
- 2-(1-Amino-2-methylpropyl)-4-methylphenol
- 2-Amino-2-methyl-1-propanol
Uniqueness
4-(1-Amino-2-methylpropyl)-2,6-dibromophenol is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13Br2NO |
|---|---|
Molecular Weight |
323.02 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)-2,6-dibromophenol |
InChI |
InChI=1S/C10H13Br2NO/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,9,14H,13H2,1-2H3 |
InChI Key |
JXMBAIUOFGXDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C(=C1)Br)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


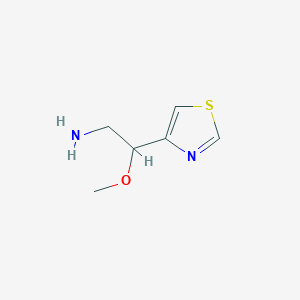
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)

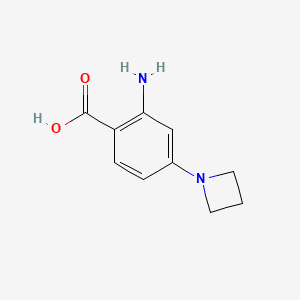
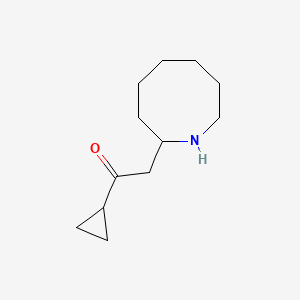
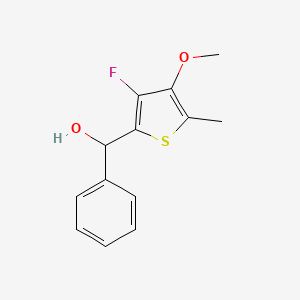
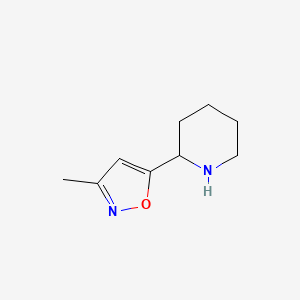
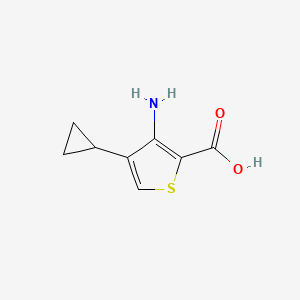
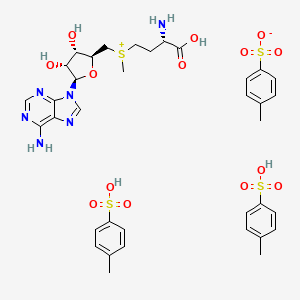
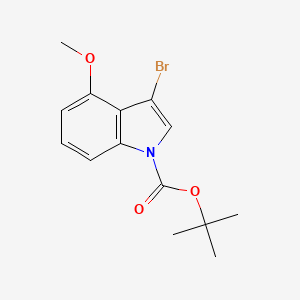

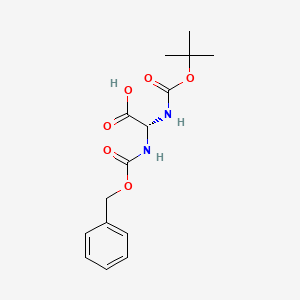
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)

